1H-Pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
1H-Pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.
Mode of Action
Given the structural similarity to purine bases, it’s possible that this compound may interact with its targets in a manner similar to these bases, potentially interfering with processes such as DNA replication or protein synthesis .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-c]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby influencing cellular processes related to genetic stability .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to either upregulation or downregulation of target genes, depending on the context .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within the cell . The compound’s interaction with cofactors, such as NADH and ATP, also plays a role in its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The localization of this compound within these organelles is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus . The localization of this compound within these compartments can affect its activity and function, as it allows the compound to interact with different sets of biomolecules .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol .
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1H-Pyrazolo[4,3-c]pyridine: Another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and biological activities .
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRIKTZAOPKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452008 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-17-2 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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